REACTION_SMILES
|
[C:13]([OH:14])([CH3:15])([CH3:16])[CH3:17].[CH2:18]([Cl:19])[Cl:20].[Cl:1][CH2:2][C:3]([CH2:4][C:5](=[O:6])[O:7][C:8]([CH3:9])([CH3:10])[CH3:11])=[O:12]>>[Cl:1][CH2:2][CH:3]([CH2:4][C:5](=[O:6])[O:7][C:8]([CH3:9])([CH3:10])[CH3:11])[OH:12]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)CC(=O)CCl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)CC(O)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |